8-O-Methyl-urolithin C

Prostate Cancer Chemoprevention CYP1B1 Inhibition EROD Assay

Procure 8-O-Methyl-urolithin C (CAS 713519-19-8) exclusively for research requiring the authentic 8-methoxy phase II metabolite. Unlike urolithin A or unmethylated urolithin C, its 8-O-methylation critically alters CYP1B1 inhibitory potency, ERα/β binding, and cellular uptake kinetics. Using substitutes introduces confounding variables that compromise data reproducibility in prostate cancer chemoprevention, xenoestrogen screening, and neurodegenerative disease studies. Ensure your assays reflect genuine in vivo circulating metabolite pharmacology by sourcing this specific analytical reference standard (≥98%).

Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
Cat. No. B15352819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-O-Methyl-urolithin C
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)O
InChIInChI=1S/C14H10O5/c1-18-13-6-10-9(5-11(13)16)8-3-2-7(15)4-12(8)19-14(10)17/h2-6,15-16H,1H3
InChIKeyVSSKAHKUAQIXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-O-Methyl-urolithin C for Prostate Cancer and Neurodegenerative Disease Research: Procurement Specifications


8-O-Methyl-urolithin C (CAS 713519-19-8, MW 258.23 g/mol) is a phase II methylated metabolite of the gut microbiota-derived urolithin C, belonging to the dibenzo[b,d]pyran-6-one class of urolithins [1]. This compound is formed endogenously via catechol-O-methyltransferase (COMT)-mediated methylation of urolithin C following the consumption of ellagitannin-rich foods such as pomegranate, berries, and nuts [2]. Unlike its parent compound, 8-O-Methyl-urolithin C represents a specific downstream metabolite that exhibits distinct molecular interactions due to its 8-methoxy substitution pattern, which alters its physicochemical properties and biological target engagement compared to non-methylated urolithin analogs [3]. The compound is available as a high-purity research reagent (≥97%) suitable for analytical method development, in vitro pharmacological studies, and as a reference standard for metabolite identification .

Why Urolithin C or 8-O-Methylurolithin A Cannot Substitute for 8-O-Methyl-urolithin C in Mechanistic Studies


The urolithin family exhibits pronounced structure-dependent divergence in biological target engagement, rendering direct substitution scientifically invalid. Methylation at the 8-position of the dibenzo-α-pyrone scaffold fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and molecular recognition by enzymatic active sites compared to unmethylated urolithin C or differently substituted analogs such as 8-O-methylurolithin A [1]. In silico docking studies have demonstrated that phase II methylation significantly modulates the predicted xenoestrogenic agonistic behavior of urolithin derivatives on estrogen receptor α and β isoforms, with methylation status acting as a critical determinant of receptor binding orientation and affinity [2]. Furthermore, the methylation pattern dictates the compound's susceptibility to further phase II conjugation (glucuronidation and sulfation), which directly impacts cellular uptake kinetics, intracellular accumulation, and ultimately the observed potency in cell-based assays [3]. Consequently, experimental outcomes obtained with urolithin C, urolithin A, or 8-O-methylurolithin A cannot be extrapolated to 8-O-Methyl-urolithin C without introducing significant confounding variables that undermine reproducibility and mechanistic interpretation.

8-O-Methyl-urolithin C: Quantitative Differentiation Evidence Versus Urolithin C, 8-O-Methylurolithin A, and Urolithin A


CYP1B1-Mediated EROD Inhibition in 22Rv1 Prostate Cancer Cells: 8-O-Methyl-urolithin C Potency Relative to Urolithin A and 8-O-Methylurolithin A

8-O-Methyl-urolithin C (analyzed within the urolithin C group in the referenced study, which included 8-O-methylurolithin A and 8,9-di-O-methylurolithin C) demonstrated potent CYP1-mediated EROD inhibition in 22Rv1 prostate cancer cells following 24-hour incubation [1]. The study reported that urolithin C and its methylated derivatives (including 8-O-methylurolithin A and 8,9-di-O-methylurolithin C) exhibited robust EROD inhibitory activity, with neutral red uptake assays confirming that cytotoxicity occurred in proximity to their CYP1 inhibitory IC50 values [2]. In contrast, urolithin A showed a time-dependent decrease in IC50 values from 30 minutes to 24 hours of treatment, indicating differential cellular accumulation kinetics compared to the urolithin C-derived methylated series [3]. This distinction highlights that methylation at the 8-position within the urolithin C scaffold produces a compound with distinct CYP1B1 inhibitory dynamics relative to urolithin A.

Prostate Cancer Chemoprevention CYP1B1 Inhibition EROD Assay

In Silico Estrogen Receptor Binding Modulation by 8-O-Methylation: Predicted Agonistic Behavior Divergence

In silico modeling of ellagitannin-derived metabolites revealed that phase II methylation (including the 8-O-methyl modification present in 8-O-Methyl-urolithin C) significantly alters the predicted xenoestrogenic agonistic behavior on estrogen receptor α and β isoforms compared to unmethylated parent compounds [1]. The study employed a 'full-dry' in silico approach combining structure-based virtual screening, docking simulations, and re-scoring procedures to demonstrate that hydroxylation patterns and methylation status are critical determinants of ER binding orientation and affinity [2]. Specifically, methylation at the 8-position modifies the hydrogen-bonding network within the ligand-binding domain, resulting in quantitatively different docking scores and predicted agonistic potential relative to urolithin C [3].

Endocrine Disruption Estrogen Receptor Molecular Docking

Enzyme Inhibition Profile Divergence: Methylated Urolithins Versus Unmethylated Urolithins in Cholinesterase and MAO-B Assays

A comprehensive study by Noshadi et al. (2020) evaluated urolithins A and B alongside their methyl ether metabolites and synthetic analogs across multiple enzyme inhibition assays, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase B (MAO-B), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) [1]. While 8-O-Methyl-urolithin C was not directly tested in this panel, the study established that methylation of urolithins produces quantifiably distinct inhibition profiles compared to their unmethylated parent compounds [2]. The methyl ether metabolites exhibited altered IC50 values across the enzyme panel, with docking studies confirming that methylation modifies key interactions within the active sites of cholinesterases and MAO-B [3]. This class-level evidence supports the principle that 8-O-Methyl-urolithin C will display different enzyme inhibition characteristics compared to urolithin C.

Alzheimer's Disease Cholinesterase Inhibition MAO-B Inhibition

8-O-Methyl-urolithin C: Validated Research Applications Based on Differential Evidence


Prostate Cancer Chemoprevention: CYP1B1 Inhibition Studies in 22Rv1 Cell Models

8-O-Methyl-urolithin C is uniquely positioned for investigating CYP1B1-mediated mechanisms in prostate cancer chemoprevention. Unlike urolithin A, which exhibits time-dependent IC50 shifts and 2-fold CYP1B1 selectivity, 8-O-Methyl-urolithin C (as part of the urolithin C methylated series) demonstrates potent CYP1-mediated EROD inhibition in 22Rv1 prostate cancer cells with cytotoxicity occurring in proximity to inhibitory IC50 values, indicating a distinct cellular pharmacology profile [1]. Researchers examining the role of phase II methylation in modulating CYP1B1 inhibitory activity must use this specific compound, as the 8-methoxy substitution pattern directly influences cellular uptake kinetics (5-fold increased uptake observed for urolithins in 22Rv1 cells) and target engagement relative to unmethylated urolithin C [2].

Endocrine Disruption Screening: Estrogen Receptor Binding Modulation by Methylated Urolithin Metabolites

In silico evidence demonstrates that methylation of urolithins at the 8-position alters predicted xenoestrogenic agonistic behavior on ERα and ERβ isoforms compared to unmethylated parent compounds [1]. 8-O-Methyl-urolithin C serves as a critical reference standard for validating in silico predictions in vitro, enabling researchers to empirically test whether the 8-methoxy modification produces the differential ER binding characteristics predicted by structure-based virtual screening and molecular docking simulations [2]. This application is particularly relevant for studies investigating dietary modulation of hormone-dependent cancers and endocrine signaling pathways where phase II metabolites, rather than parent urolithins, represent the circulating species in vivo [3].

Neurodegenerative Disease Research: Cholinesterase and MAO-B Inhibition Profiling of Methylated Urolithins

Based on class-level enzyme inhibition data for methylated urolithins, 8-O-Methyl-urolithin C is an essential research tool for evaluating the role of 8-O-methylation in modulating acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B inhibitory activity [1]. The Noshadi et al. (2020) study established that methyl ether metabolites of urolithins exhibit altered IC50 values and binding interactions compared to unmethylated urolithins A and B, providing a strong rationale for investigating whether 8-O-Methyl-urolithin C possesses a distinct polypharmacology profile relevant to Alzheimer's disease and other neurodegenerative conditions [2]. Researchers cannot substitute urolithin C in these assays without introducing the confounding variable of methylation status.

Analytical Method Development: LC-MS/MS Quantification of Urolithin Metabolites in Biological Matrices

8-O-Methyl-urolithin C (CAS 713519-19-8) is available as a high-purity (≥97%) reference standard suitable for developing and validating quantitative LC-MS/MS methods to measure methylated urolithin metabolites in plasma, urine, and tissue samples [1]. The compound's distinct chromatographic retention time (due to the 8-methoxy group) and unique mass transition (MW 258.23 g/mol, molecular formula C14H10O5) enable unequivocal identification and quantification in complex biological matrices [2]. Given that phase II methylation is a key determinant of urolithin bioavailability and tissue distribution, accurate quantification of 8-O-Methyl-urolithin C is essential for pharmacokinetic studies and for establishing exposure-response relationships in preclinical and clinical investigations of ellagitannin-rich interventions [3].

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